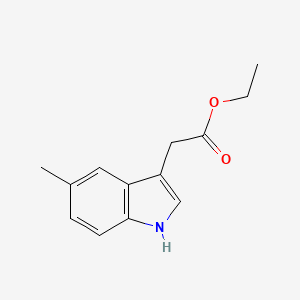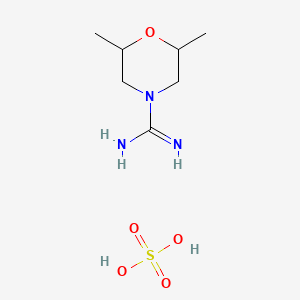
2,6-Dimethylmorpholine-4-carboximidamide; sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethylmorpholine-4-carboximidamide; sulfuric acid is a chemical compound with the molecular formula C7H15N3O and a molecular weight of 412.51 g/mol . It is known for its unique structure, which includes a morpholine ring substituted with dimethyl groups and a carboximidamide functional group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylmorpholine-4-carboximidamide; sulfuric acid typically involves the reaction of 2,6-dimethylmorpholine with cyanamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylmorpholine-4-carboximidamide; sulfuric acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Various nucleophiles, such as amines or thiols; reactions are conducted under mild to moderate conditions to ensure selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
2,6-Dimethylmorpholine-4-carboximidamide; sulfuric acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications, such as enzyme inhibitors or drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethylmorpholine-4-carboximidamide; sulfuric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to changes in biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethylmorpholine-4-carboxamide
- 2,6-Dimethylmorpholine-4-carboxylic acid
- 2,6-Dimethylmorpholine-4-carboxylate
Uniqueness
2,6-Dimethylmorpholine-4-carboximidamide; sulfuric acid is unique due to its specific functional groups and structural configuration. This uniqueness allows it to participate in a variety of chemical reactions and makes it suitable for diverse scientific applications .
Properties
Molecular Formula |
C7H17N3O5S |
|---|---|
Molecular Weight |
255.29 g/mol |
IUPAC Name |
2,6-dimethylmorpholine-4-carboximidamide;sulfuric acid |
InChI |
InChI=1S/C7H15N3O.H2O4S/c1-5-3-10(7(8)9)4-6(2)11-5;1-5(2,3)4/h5-6H,3-4H2,1-2H3,(H3,8,9);(H2,1,2,3,4) |
InChI Key |
RQCAQLFNEHEJQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


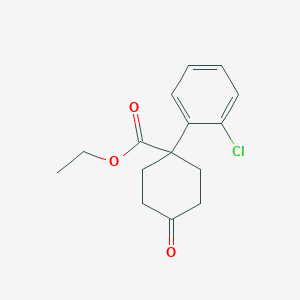
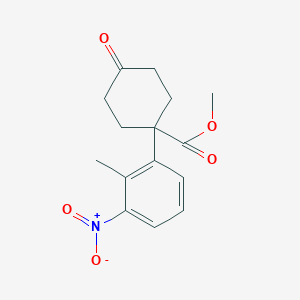
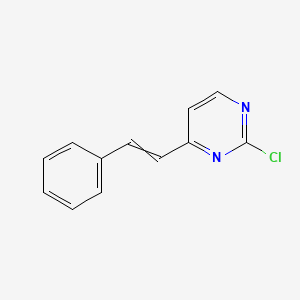

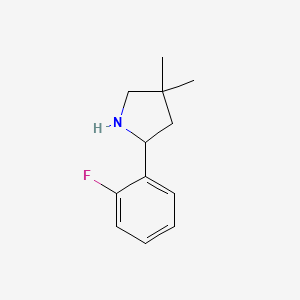
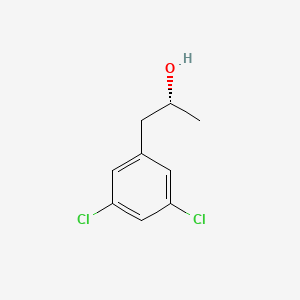
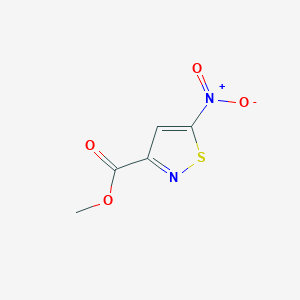
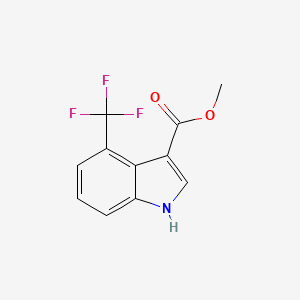
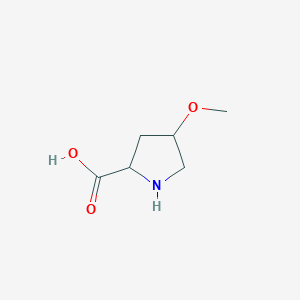
![3,3-Dimethyl-1-[4-(propan-2-yloxy)phenyl]piperazine](/img/structure/B15046709.png)
![3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylic Acid](/img/structure/B15046710.png)
![(E)-N-[2-Phenyl-1-(thiophen-2-YL)ethylidene]hydroxylamine](/img/structure/B15046712.png)

